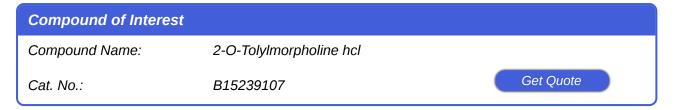


A Comparative Analysis of the Pharmacokinetic Profiles of Morpholine-Containing Pharmaceuticals

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For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3][4] [5] This guide provides a comparative overview of the pharmacokinetic profiles of several approved drugs containing the morpholine moiety. Due to the limited availability of public data on **2-O-TolyImorpholine HCI** and its direct analogs, this guide utilizes well-characterized, commercially available morpholine-containing drugs—Reboxetine, Gefitinib, Aprepitant, and Linezolid—as representative examples. The data presented herein, derived from various clinical and pharmacokinetic studies, serves to illustrate the range of pharmacokinetic behaviors exhibited by this class of compounds.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected morpholine-containing drugs. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its therapeutic efficacy and safety profile.



Parameter	Reboxetine	Gefitinib	Aprepitant	Linezolid
Bioavailability (%)	≥94%[6][7]	~60%[8][9]	59-67%[10]	~100%[11][12]
Time to Max. Concentration (Tmax) (hours)	2-4[6][13]	3-7[9]	~4	0.5-2[11][12]
Plasma Protein Binding (%)	>97%[6]	~90%[9]	>95%[10][14]	31%[11][12]
Volume of Distribution (Vd) (L)	-	1400[9]	~70	40-50[12]
Elimination Half- life (t½) (hours)	~12-13[6][13]	~41-48[9][15]	~10.5-28.8[16]	3.4-7.4[12]
Primary Metabolism	CYP3A4[6][7]	CYP3A4, CYP2D6[8][9] [17]	CYP3A4, CYP1A2, CYP2C19[10] [14]	Oxidation (non- enzymatic)
Primary Excretion Route	Renal[13]	Feces[9]	Feces and Urine[10]	Urine

Experimental Protocols

The pharmacokinetic data presented above are typically generated through a series of standardized in vivo and in vitro experiments. Below are detailed methodologies representative of those used in the pharmaceutical industry to characterize the ADME properties of new chemical entities.

Pharmacokinetic Study in Healthy Volunteers

- Objective: To determine the single-dose and multiple-dose pharmacokinetics of a drug in healthy human subjects.
- Methodology:



- Subject Recruitment: A cohort of healthy adult volunteers is recruited after obtaining informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria.
- Drug Administration: A single oral dose of the drug is administered to the subjects. For multiple-dose studies, the drug is administered at regular intervals to achieve steady-state concentrations.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- Plasma Analysis: Blood samples are centrifuged to separate plasma. The concentration of the drug and its major metabolites in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using non-compartmental analysis.

In Vitro Metabolism Studies

- Objective: To identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug.
- Methodology:
 - Incubation: The test compound is incubated with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
 - Metabolite Identification: After incubation, the samples are analyzed by HPLC-MS/MS to identify and quantify the metabolites formed.
 - CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, the drug is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Alternatively, selective chemical inhibitors for each CYP isoform are used in incubations with human liver microsomes.

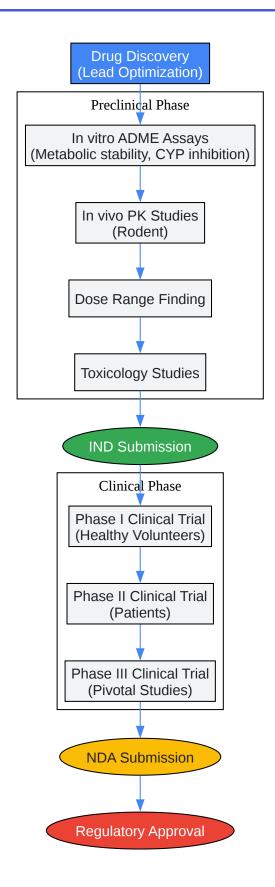




Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the study of morpholine-containing compounds.

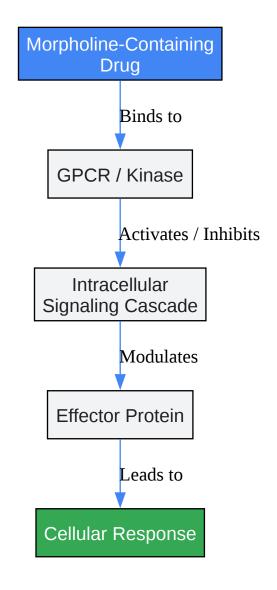




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A conceptual workflow for preclinical and clinical pharmacokinetic studies.





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